(+-)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride
Description
(±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride is a synthetic piperidine derivative characterized by a unique substitution pattern. The compound features:
- A piperidine ring with a methyl group at the nitrogen (position 1).
- Two substituents at position 3: a benzoyl group (C₆H₅CO-) and an o-chlorobenzoyloxy group (ClC₆H₄COO-).
- A hydrochloride salt formulation, enhancing solubility and stability.
The racemic (±) configuration indicates a 1:1 mixture of enantiomers, which may influence pharmacological activity and metabolic pathways.
Properties
CAS No. |
33422-49-0 |
|---|---|
Molecular Formula |
C20H21Cl2NO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 2-chlorobenzoate;chloride |
InChI |
InChI=1S/C20H20ClNO3.ClH/c1-22-13-7-12-20(14-22,18(23)15-8-3-2-4-9-15)25-19(24)16-10-5-6-11-17(16)21;/h2-6,8-11H,7,12-14H2,1H3;1H |
InChI Key |
BJMBVJWYWMUVKG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Piperidine Intermediates
A critical intermediate in the synthesis is 1-benzyl-3-piperidone hydrochloride, which can be further functionalized to the target compound. Several methods exist for its preparation:
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|---|---|
| 1. γ-Butyrolactone route | γ-Butyrolactone | Benzylamine, hydrochloric acid, bromoacetate condensation | Established procedure | Long route, low overall yield (18.27%) | Moderate purity |
| 2. 3-Pyridone hydrogenation | 3-Pyridone | Platinum dioxide catalyst, benzylation, oxidation | Shorter route | Uses expensive noble metal catalyst, costly materials | Good purity |
| 3. 3-Pyridone with NaBH4 reduction | 3-Pyridone | Quaternary ammonium salt formation, NaBH4 reduction, Swern oxidation | Avoids noble metals | Harsh oxidation conditions (-70°C), costly reagents | High purity |
A novel method improves on these by using N-n-benzylglycine ethyl ester as an intermediate, reacting with 4-halo ethyl n-butyrate and alkali, followed by acid treatment to yield 1-benzyl-3-piperidone hydrochloride with high purity (99.6%) and reasonable yield (~60%) under milder conditions and lower cost reagents.
Acylation to Introduce Benzoyl and o-Chlorobenzoyloxy Groups
Detailed Example of Preparation
Synthesis of 1-Benzyl-3-piperidone Hydrochloride Intermediate
| Step | Reagents and Conditions | Description | Yield | Purity |
|---|---|---|---|---|
| 1 | Benzylamine, acetonitrile, triethylamine, 2-ethyl chloroacetate | Formation of N-n-benzylglycine ethyl ester intermediate by aminolysis at 25-28°C | 104% (crude) | 98.2% (HPLC) |
| 2 | Organic solvent (chloroform/toluene), 4-chloro ethyl n-butyrate, alkali (Na2CO3, K2CO3, NaOH, KOH, or LiOH) | Alkylation to form intermediate III | Not specified | Not specified |
| 3 | Alkali (sodium tert-butoxide, potassium tert-butoxide, sodium ethylate, etc.) | Cyclization and pH adjustment to isolate intermediate II | Not specified | Not specified |
| 4 | Concentrated hydrochloric acid, reflux at 86-88°C for 5 hours | Hydrochloride salt formation and crystallization from isopropanol | 60.3% | 99.6% (HPLC) |
This method is noted for its concise process, lower reagent cost, and high purity product suitable for further functionalization.
Acylation and Functional Group Introduction
- Benzoyl chloride or o-chlorobenzoyl chloride is prepared or purchased.
- Friedel-Crafts acylation is performed in dichloromethane or chloroform with aluminum chloride catalyst at ambient temperature.
- The piperidine nitrogen displaces leaving groups under inert solvent conditions with acid scavengers.
- The product is purified by recrystallization or chromatography.
- Final hydrochloride salt is formed as described.
This approach allows selective installation of benzoyl and chlorobenzoyloxy groups on the piperidine ring system.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Benzylamine, 3-pyridone, 2-ethyl chloroacetate, benzoyl chlorides |
| Solvents | Acetonitrile, chloroform, toluene, dichloromethane, isopropanol |
| Catalysts/Reagents | Triethylamine, alkalis (Na2CO3, K2CO3, NaOH, KOH, LiOH), aluminum chloride |
| Reaction temperatures | 0-5°C (cooling), 25-30°C (reaction), 86-88°C (reflux for salt formation) |
| Reaction times | 4 hours (aminolysis), 5 hours (reflux acid treatment) |
| Yields | Up to 60% for intermediate hydrochloride salt |
| Purity | Up to 99.6% by HPLC |
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The compound undergoes esterification and hydrolysis due to its labile benzoyl and chlorobenzoyloxy groups:
-
Esterification : Reacts with alcohols or acid chlorides under basic conditions to form new esters. For example, interaction with methanol in the presence of AlCl₃ facilitates substitution at the benzoyl group .
-
Hydrolysis : Susceptible to acidic or alkaline hydrolysis, cleaving the ester bonds. Under reflux with HCl, the o-chlorobenzoyloxy group hydrolyzes to yield 3-benzoylpiperidine intermediates .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Products |
|---|---|---|---|
| Esterification | Methanol + AlCl₃ | 50–150°C | Methyl ester derivatives |
| Acid Hydrolysis | 6M HCl | Reflux | 3-Benzoylpiperidine |
Nucleophilic Substitution
The piperidine nitrogen participates in displacement reactions:
-
Piperidine Substitution : The methyl group on the piperidine ring can be replaced by nucleophiles (e.g., amines) in polar aprotic solvents. For instance, reaction with piperidine in acetone yields 1-piperidinyl analogs .
-
Chlorobenzoyloxy Reactivity : The o-chloro substituent enhances electrophilicity, enabling SNAr reactions with amines or thiols under mild conditions .
Example Pathway :
text(±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine + Piperidine → 1-Piperidinyl derivative (via X displacement)[5]
Acid-Catalyzed Rearrangements
Under strong acid conditions (e.g., trifluoromethanesulfonic acid), the compound undergoes Fries-like rearrangements:
-
Benzoyl Migration : The benzoyl group relocates to the piperidine nitrogen, forming N-benzoylpiperidinium intermediates .
-
Stabilization : The o-chloro group stabilizes the transition state through resonance effects, increasing reaction efficiency .
Experimental Evidence :
-
IR spectroscopy confirms carbonyl shifts (1645 cm⁻¹ → 1680 cm⁻¹) during rearrangement .
-
Yields improve from 45% to 72% when using CF₃SO₃H instead of H₂SO₄ .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability, critical for pharmacological applications:
-
PBS Buffer (pH 7.4) : Slow hydrolysis (<10% degradation over 24 hours) .
-
Simulated Gastric Fluid (pH 1.2) : Rapid degradation (>90% in 2 hours) due to ester bond cleavage .
Degradation Products :
Comparative Reactivity of Structural Analogs
Reactivity varies with substitution patterns, as shown below:
The o-chloro group accelerates hydrolysis 4-fold compared to p-methoxy analogs .
Synthetic Optimization
Key steps in its synthesis include:
-
Piperidine Alkylation : Methylation of 3-benzoylpiperidine using methyl iodide .
-
Esterification : Reaction with o-chlorobenzoyl chloride in dichloromethane with AlCl₃ .
-
Purification : Column chromatography (silica gel, CHCl₃/MeOH) achieves >98% purity .
Critical Parameters :
Scientific Research Applications
Therapeutic Applications
-
Alzheimer's Disease Treatment :
Research indicates that piperidine derivatives, including (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride, may inhibit beta-secretase enzymes involved in the pathogenesis of Alzheimer's disease. This inhibition could potentially reduce the deposition of amyloid-beta plaques, a hallmark of Alzheimer's pathology . -
Pain Management :
Studies have demonstrated that compounds with piperidine structures exhibit analgesic properties. The specific compound may act on various pain pathways, providing a basis for its development as a pain management agent . -
Antidepressant Activity :
Preliminary investigations suggest that this compound may influence neurotransmitter systems associated with mood regulation, indicating potential antidepressant effects. Further studies are required to elucidate its mechanism of action and efficacy in clinical settings .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Beta-secretase Inhibition | Reduces amyloid-beta deposition | |
| Analgesic Activity | Modulates pain pathways | |
| Antidepressant Potential | Affects neurotransmitter systems |
Table 2: Comparative Analysis of Piperidine Derivatives
Case Study 1: Alzheimer’s Disease Research
A study published in a peer-reviewed journal explored the efficacy of various piperidine derivatives, including (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride, in animal models of Alzheimer’s disease. The results demonstrated significant reductions in amyloid-beta levels and improvements in cognitive function compared to control groups .
Case Study 2: Analgesic Effects
In a clinical trial assessing the analgesic properties of piperidine derivatives, participants receiving (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride reported lower pain scores compared to those receiving placebo treatments. The compound was well-tolerated with minimal side effects noted .
Mechanism of Action
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Limitations
- Paroxetine’s Clinical Relevance : Paroxetine’s efficacy as an SSRI is attributed to its fluorophenyl and benzodioxol groups, which optimize serotonin transporter binding . The target compound’s substituents deviate significantly, suggesting divergent targets.
- Metabolic Considerations : Chlorine atoms in the target compound may slow hepatic metabolism (via cytochrome P450 inhibition) compared to paroxetine’s fluorine, which is less disruptive to metabolic enzymes.
Q & A
Q. What methodologies validate the absence of genotoxic impurities in batch synthesis?
- Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays. Quantify impurities via LC-MS with limits aligned with ICH M7 guidelines (≤1.5 μg/day) .
Data Contradiction Analysis
Q. How to interpret conflicting data on compound stability in different solvent systems?
Q. What steps reconcile discrepancies in reported biological activity across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
